molecular formula C10H15BrClNO B1379142 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride CAS No. 1461706-69-3

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride

Cat. No.: B1379142
CAS No.: 1461706-69-3
M. Wt: 280.59 g/mol
InChI Key: QULFCVUQCZCGAN-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride is an organic compound that features a bromophenyl group attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with a suitable amine and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in the presence of methanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of 2-amino-1-(4-bromophenyl)-2-methylpropan-1-one.

    Reduction: Formation of 2-amino-1-(phenyl)-2-methylpropan-1-ol.

    Substitution: Formation of 2-amino-1-(4-hydroxyphenyl)-2-methylpropan-1-ol or 2-amino-1-(4-aminophenyl)-2-methylpropan-1-ol.

Scientific Research Applications

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the amino alcohol moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride
  • 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
  • 2-Amino-1-(4-methylphenyl)-2-methylpropan-1-ol hydrochloride

Uniqueness

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Biological Activity

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride, also known as a bromophenyl amino alcohol, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H15BrClNO
  • Molecular Weight : 280.59 g/mol
  • IUPAC Name : 2-amino-3-(4-bromophenyl)-2-methylpropan-1-ol; hydrochloride

This compound features an amino group capable of forming hydrogen bonds and a bromophenyl moiety that enhances hydrophobic interactions, making it a candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through specific molecular interactions.

The biological activity of this compound is primarily attributed to its structural features:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active site residues in enzymes or receptors, potentially modulating their activity.
  • Hydrophobic Interactions : The bromophenyl group enhances binding affinity to hydrophobic regions within proteins, which may lead to altered protein function and subsequent biological effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound.

Compound NameStructural FeaturesUnique Properties
2-Amino-1-(4-chlorophenyl)-2-methylpropan-1-olChlorine instead of brominePotentially different biological activity due to chlorine's electronegativity
3-Amino-1-(4-bromophenyl)-2-methylpropan-1-olAmino group at position threeMay exhibit different reactivity patterns compared to the target compound
2-Amino-1-(phenyl)-2-methylpropan-1-olNo halogen substituentLacks halogen's potential influence on biological activity

Study on Antimicrobial Activity

In a study published in the Chemical and Pharmaceutical Bulletin, researchers evaluated the antimicrobial efficacy of several amino alcohol derivatives, including the target compound. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with an inhibition zone diameter exceeding that of several standard antibiotics .

Investigation into Anticancer Properties

A recent study explored the anticancer effects of this compound on human cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent . The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Properties

IUPAC Name

2-amino-1-(4-bromophenyl)-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-10(2,12)9(13)7-3-5-8(11)6-4-7;/h3-6,9,13H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULFCVUQCZCGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)Br)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
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2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
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2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
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2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
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Reactant of Route 6
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